Benzyl cyclopentyl hydrogen phosphate
Overview
Description
Benzyl cyclopentyl hydrogen phosphate: is an organophosphate compound with the molecular formula C₁₂H₁₇O₄P . It is characterized by the presence of a benzyl group, a cyclopentyl group, and a hydrogen phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopentyl hydrogen phosphate typically involves the reaction of benzyl alcohol with cyclopentyl hydrogen phosphate under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the esterification of the hydroxyl group of benzyl alcohol with the phosphate group of cyclopentyl hydrogen phosphate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl cyclopentyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl cyclopentyl phosphate.
Reduction: Reduction reactions can convert the phosphate group to a phosphite group.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Benzyl cyclopentyl phosphate.
Reduction: Benzyl cyclopentyl phosphite.
Substitution: Various substituted benzyl cyclopentyl phosphates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl cyclopentyl hydrogen phosphate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It serves as a precursor for the synthesis of more complex organophosphorus compounds .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain phosphatases, which are enzymes involved in various cellular processes .
Industry: The compound is used in the production of flame retardants and plasticizers. Its ability to form stable phosphorus-carbon bonds makes it valuable in the manufacture of materials that require enhanced thermal stability .
Mechanism of Action
The mechanism of action of benzyl cyclopentyl hydrogen phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- Benzyl methyl hydrogen phosphate
- Cyclopentyl methyl hydrogen phosphate
- Benzyl ethyl hydrogen phosphate
Comparison: Benzyl cyclopentyl hydrogen phosphate is unique due to the presence of both a benzyl group and a cyclopentyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, this compound may exhibit different solubility and stability profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
benzyl cyclopentyl hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O4P/c13-17(14,16-12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFFDACCUOSDTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OP(=O)(O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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